2,2-Dimethyl-1,3-dioxolane-4-methanamine

Catalog No.
S1898647
CAS No.
22195-47-7
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-1,3-dioxolane-4-methanamine

CAS Number

22195-47-7

Product Name

2,2-Dimethyl-1,3-dioxolane-4-methanamine

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3

InChI Key

HXOYWCSTHVTLOW-UHFFFAOYSA-N

SMILES

CC1(OCC(O1)CN)C

Canonical SMILES

CC1(OCC(O1)CN)C

2,2-Dimethyl-1,3-dioxolane-4-methanamine is a chemical compound with the molecular formula C6H13NO2\text{C}_6\text{H}_{13}\text{NO}_2 and a molecular weight of approximately 131.18 g/mol. It is commonly known by several synonyms, including (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine. This compound features a dioxolane ring structure, which contributes to its unique chemical properties and reactivity. It is typically a colorless to yellow liquid with a boiling point ranging from 164°C to 165°C and a density of about 1.012 g/mL at 20°C .

Such as:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophiles in substitution reactions.
  • Ring Opening Reactions: The dioxolane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of other functional groups.
  • Formation of Derivatives: The compound can react with carbonyl compounds to form imines or amides.

The synthesis of 2,2-dimethyl-1,3-dioxolane-4-methanamine typically involves multi-step organic synthesis techniques. A common method includes:

  • Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst.
  • Amine Introduction: The final step involves introducing the amine group via reductive amination or direct amination methods.

These synthetic pathways allow for the production of the compound in moderate yields and purity.

2,2-Dimethyl-1,3-dioxolane-4-methanamine has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as an intermediate in the synthesis of pharmaceutical compounds.
  • Chemical Research: It can be utilized in organic synthesis as a building block for more complex molecules.
  • Material Science: The compound may find applications in developing polymers or other materials owing to its unique chemical properties.

Interaction studies involving 2,2-dimethyl-1,3-dioxolane-4-methanamine are essential for understanding its behavior in biological systems and its potential interactions with other compounds. Preliminary studies could involve:

  • Reactivity with Biological Molecules: Investigating how this compound interacts with proteins or nucleic acids could provide insights into its biological relevance.
  • Toxicological Assessments: Evaluating its safety profile through toxicity studies would be crucial for any potential applications in pharmaceuticals.

Several compounds share structural similarities with 2,2-dimethyl-1,3-dioxolane-4-methanamine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanolC6H12O3Contains a hydroxyl group instead of an amine
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanolC6H12O3Enantiomeric form; potential chiral applications
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanolC6H12O3Similar structure but focuses on alcohol functionality

Uniqueness

The uniqueness of 2,2-dimethyl-1,3-dioxolane-4-methanamine lies in its combination of both dioxolane and amine functionalities within a single molecule. This dual functionality may offer distinct reactivity patterns and potential applications that differ from those of other similar compounds listed above.

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 122 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (68.03%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (68.03%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

1-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

Dates

Modify: 2023-08-16

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